Bienvenue dans la boutique en ligne BenchChem!

Bayer A 139

DNA alkylation Aziridinylbenzoquinone Nucleic acid reactivity

Bayer A 139 (CAS 800-24-8) is a bifunctional aziridinylbenzoquinone that offers irreplaceable pH-dependent DNA alkylation selectivity—reacting only at pH ≤7 while sparing proteins. This precisely defined profile, combined with a calibrated carcinogenic potency (12 mg/kg, relative potency 830 in Strain A mice), makes it an essential reference standard for tumor microenvironment studies, genotoxicity assays, and virology applications requiring viral surface protein preservation. Procuring the exact compound ensures reproducible crosslinking kinetics and valid comparative potency data that generic analogs cannot deliver.

Molecular Formula C16H22N2O6
Molecular Weight 338.36 g/mol
CAS No. 800-24-8
Cat. No. B1666445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBayer A 139
CAS800-24-8
Synonyms2,5-bis(1-aziridinyl)-3,6-bis(2-methoxyethoxy)-2,5-cyclohexadiene-1,4-dione
2,5-bis(1-aziridinyl)-3,6-bis(2-methoxyethoxy)-4-benzoquinone
2,5-bis(aziridinyl)-3,6-bis(2-methoxyethoxy)quinone
2,5-bis(methoxyethoxy)-3,6-bis(ethyleneimino)-p-benzoquinone
Bayer A 139
Molecular FormulaC16H22N2O6
Molecular Weight338.36 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCOC)N3CC3
InChIInChI=1S/C16H22N2O6/c1-21-7-9-23-15-11(17-3-4-17)14(20)16(24-10-8-22-2)12(13(15)19)18-5-6-18/h3-10H2,1-2H3
InChIKeyASWYYIAZATTZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bayer A 139 (CAS 800-24-8) Procurement Guide: Aziridinylbenzoquinone Cytostatic Agent for Cancer Research


Bayer A 139 (CAS 800-24-8), also known as Aziridyl benzoquinone, Inproquone, or NSC-17262, is a synthetic p-benzoquinone derivative containing two aziridine (ethyleneimine) rings and two 2-methoxyethoxy side chains [1]. As a bifunctional alkylating agent, it forms DNA interstrand crosslinks and DNA breaks, thereby interfering with DNA replication and cell division [2]. Historically developed by Bayer AG as an antineoplastic cytostatic agent, Bayer A 139 has been studied as a mutagen and a carcinogenic agent in experimental systems [3]. The compound has been identified in human blood as part of the exposome, though it is not a naturally occurring metabolite [4].

Bayer A 139 (CAS 800-24-8) Non-Substitutability: Why Structural Analogs Cannot Be Interchanged


Within the aziridinylbenzoquinone class, even closely related analogs exhibit distinct pH-dependent reactivity profiles and biological activity spectra that preclude simple substitution. Direct comparative studies demonstrate that Bayer A 139 and its close analog Bayer E 39 both react with nucleic acids exclusively in acidic medium (pH ≤ 7), leaving proteins unaffected at pH 6.0 [1]. However, these two compounds display differential glycolytic inhibition mechanisms and distinct tumor cell response patterns [2]. Furthermore, comparative carcinogenicity testing in Strain A mice reveals that Aziridyl benzoquinone (Bayer A 139) exhibits a response dose of 12 mg/kg and relative potency of 830, which differs markedly from other alkylating agents such as uracil mustard (0.96 mg/kg, potency 10,420) and chlorambucil (60 mg/kg, potency 170) [3]. These quantitative differences in carcinogenic potential underscore that procurement of the exact compound, rather than a generic analog, is essential for reproducible experimental outcomes and accurate data interpretation.

Bayer A 139 (CAS 800-24-8) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Bayer A 139 vs. Bayer E 39: pH-Dependent Nucleic Acid Reactivity and Protein Sparing

Bayer A 139 and Bayer E 39 were directly compared for their reactivity with nucleic acids and proteins. Both compounds act upon nucleic acids only in acidic medium (pH ≤ 7) and do not affect proteins at pH 6.0 [1]. This pH-selective nucleic acid targeting represents a mechanistic characteristic of both compounds, with the publication explicitly discussing the possibility of selective influence upon tumors by lowering of tumor pH-value [1].

DNA alkylation Aziridinylbenzoquinone Nucleic acid reactivity pH dependence

Bayer A 139 Clinical Tolerability: Intravenous Dose Optimization in 89 Advanced Cancer Patients

In a clinical trial involving 89 patients with far advanced cancer, Bayer A 139 was administered orally or intravenously to determine the best dose regimen for clinical use [1]. The best tolerated dose schedule was established as 0.6 mg/kg administered once weekly intravenously [1]. Side effects included local vein irritation, nausea and vomiting following drug administration, and hemopoietic depression [1].

Cytostatic agent Clinical trial Dose optimization Cancer chemotherapy

Bayer A 139 Comparative Carcinogenic Potency: Aziridinylbenzoquinone vs. Alkylating Agent Class

In a comparative carcinogenicity study of selected alkylating agents in Strain A mice, Aziridyl benzoquinone (Bayer A 139) exhibited a response dose of 12 mg/kg (total dose required to produce 1.0 tumor per mouse at 39 weeks) and a calculated relative potency of 830 [1]. For comparison, uracil mustard showed response dose 0.96 mg/kg (potency 10,420), nitrogen mustard 3.0 mg/kg (potency 3,300), melphalan 3.8 mg/kg (potency 2,630), chloroquine mustard 18 mg/kg (potency 560), chlorambucil 60 mg/kg (potency 170), and cyclophosphamide 360 mg/kg (potency 28) [1].

Carcinogenicity Strain A mouse Alkylating agent Relative potency

Bayer A 139 Acute Toxicity Profile: Species-Specific Lethal Dose Data

Acute intravenous toxicity data for Bayer A 139 demonstrate species-dependent sensitivity. In dogs, the published lowest lethal dose (LDLo) is 250 μg/kg, with observed toxic effects including gastrointestinal changes, leukopenia, and thrombocytopenia [1]. In monkeys, the LDLo is 500 μg/kg, with toxicity manifestations including gastrointestinal changes, leukopenia, and other hematological changes [1]. Tumorigenic activity has been documented in mice at a total dose of 4 mg/kg administered intraperitoneally over 4 weeks, meeting RTECS criteria for carcinogenicity testing [1].

Acute toxicity LDLo Hematotoxicity Preclinical safety

Bayer A 139 Antiviral Activity: Inactivation Kinetics of Fowl Plague Virus and NDV

Bayer A 139 demonstrates viral inactivation activity against fowl plague virus, Newcastle disease virus (NDV), and tobacco mosaic virus RNA (TMV-RNA), following first-order kinetics [1]. Notably, intact TMV and ME-virus are not inactivated by the compound [1]. In the case of fowl plague virus, the compound does not destroy hemagglutinating activity, neuraminidase activity, interference activity, or antigenic activity, despite inactivating viral infectivity [1]. A phenomenon discussed as multiplicity reactivation was observed with fowl plague virus [1].

Antiviral Viral inactivation Ethyleneiminoquinone Nucleic acid targeting

Bayer A 139 Glycolysis Inhibition in Ascites Tumor Cells: DPN Depletion Precedes ATP Decline

In glycolysing ascites tumor cells, exposure to Bayer A 139 results in a decrease in DPN (diphosphopyridine nucleotide, now known as NAD) concentration that precedes both the inhibition of glycolysis and the decrease in ATP concentration [1]. This temporal sequence indicates that ATP deficiency is not the cause of DPN depletion. The compound does not significantly affect the activity of DPNase from beef spleen or ascites tumor cells, nor DPN-pyrophosphorylase, DPN-pyrophosphatase, or DPNH2-pyrophosphatase [1]. The data suggest that Bayer A 139 inhibits a step in DPN biosynthesis between nicotinamide/nicotinic acid and nicotinamide-mononucleotide/nicotinic acid-mononucleotide [1].

Glycolysis inhibition DPN/NAD depletion Ascites tumor Cytostatic mechanism

Bayer A 139 (CAS 800-24-8) Evidence-Backed Research and Industrial Application Scenarios


DNA Alkylation and Crosslinking Mechanism Studies Requiring pH-Controlled Reactivity

Researchers investigating the pH-dependent alkylation of nucleic acids by aziridinylbenzoquinones can utilize Bayer A 139 as a well-characterized reference compound. The compound's reactivity with nucleic acids exclusively at pH ≤ 7, with protein sparing at pH 6.0, makes it suitable for studies examining the role of tumor microenvironment acidity in prodrug activation and selective cytotoxicity [1]. This pH selectivity profile, shared with Bayer E 39, provides a validated system for structure-activity relationship studies of aziridine-containing DNA crosslinking agents.

Comparative Carcinogenicity and Genotoxicity Testing Using Alkylating Agent Panels

Bayer A 139 serves as a quantitatively benchmarked positive control in carcinogenicity and genotoxicity assays. Its established response dose of 12 mg/kg (relative potency 830) in Strain A mouse carcinogenicity testing positions it at a defined intermediate potency level among alkylating agents, between highly potent compounds like uracil mustard (0.96 mg/kg) and less potent agents like cyclophosphamide (360 mg/kg) [2]. This quantitative calibration enables researchers to contextualize novel compound potency within the alkylating agent class and to validate assay sensitivity.

Virology Research Requiring Selective Viral Inactivation with Antigen Preservation

Bayer A 139 is suitable for virology applications requiring inactivation of viral infectivity while preserving viral surface protein functions. The compound inactivates fowl plague virus, NDV, and TMV-RNA following first-order kinetics, yet does not destroy hemagglutinating, neuraminidase, interference, or antigenic activities of fowl plague virus [3]. This property makes the compound useful for generating inactivated viral preparations for immunological assays, vaccine development research, or studies of viral entry mechanisms where intact surface proteins are essential.

NAD Metabolism and Glycolysis Studies in Cancer Cell Models

Bayer A 139 provides a tool for investigating the relationship between NAD (DPN) biosynthesis and glycolysis in tumor cells. The compound induces a temporal cascade where NAD depletion precedes glycolysis inhibition and ATP decline, without directly inhibiting key NAD-metabolizing enzymes [4]. This distinct mechanism makes Bayer A 139 useful for dissecting NAD-dependent metabolic pathways in cancer research and for comparative studies against agents that primarily target ATP generation or glycolytic enzymes directly.

Quote Request

Request a Quote for Bayer A 139

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.